molecular formula C15H29NO2 B3057995 1-Cyclohexyloxy-2,2,6,6-tetramethyl-piperidin-4-ol CAS No. 87018-00-6

1-Cyclohexyloxy-2,2,6,6-tetramethyl-piperidin-4-ol

Cat. No. B3057995
CAS RN: 87018-00-6
M. Wt: 255.4 g/mol
InChI Key: KFWDPVGCPPKLKK-UHFFFAOYSA-N
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Description

1-Cyclohexyloxy-2,2,6,6-tetramethyl-piperidin-4-ol, also known as CTPO, is a cyclic tertiary amine that has been extensively studied for its potential applications in the field of chemistry and biomedicine. CTPO is a colorless, crystalline compound that is soluble in water and organic solvents.

Mechanism Of Action

1-Cyclohexyloxy-2,2,6,6-tetramethyl-piperidin-4-ol acts as a radical scavenger by donating a hydrogen atom to free radicals, thereby neutralizing their reactivity. 1-Cyclohexyloxy-2,2,6,6-tetramethyl-piperidin-4-ol has been shown to scavenge a wide range of free radicals, including hydroxyl radicals, superoxide radicals, and peroxyl radicals. 1-Cyclohexyloxy-2,2,6,6-tetramethyl-piperidin-4-ol has also been shown to inhibit lipid peroxidation and protect against oxidative stress-induced damage.
Biochemical and Physiological Effects:
1-Cyclohexyloxy-2,2,6,6-tetramethyl-piperidin-4-ol has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 1-Cyclohexyloxy-2,2,6,6-tetramethyl-piperidin-4-ol can protect against oxidative stress-induced damage in various cell types, including neuronal cells, endothelial cells, and hepatocytes. In vivo studies have shown that 1-Cyclohexyloxy-2,2,6,6-tetramethyl-piperidin-4-ol can protect against ischemia-reperfusion injury in the brain and heart, reduce inflammation in the lungs, and improve cognitive function in animal models of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

1-Cyclohexyloxy-2,2,6,6-tetramethyl-piperidin-4-ol has several advantages for use in lab experiments, including its stability, solubility, and low toxicity. 1-Cyclohexyloxy-2,2,6,6-tetramethyl-piperidin-4-ol is also relatively easy to synthesize and purify. However, 1-Cyclohexyloxy-2,2,6,6-tetramethyl-piperidin-4-ol has some limitations, including its high cost and limited availability. 1-Cyclohexyloxy-2,2,6,6-tetramethyl-piperidin-4-ol also has some limitations in terms of its applicability to certain experimental systems, such as in vivo studies where its pharmacokinetic properties may need to be considered.

Future Directions

There are several future directions for research on 1-Cyclohexyloxy-2,2,6,6-tetramethyl-piperidin-4-ol. One potential area of future research is the development of 1-Cyclohexyloxy-2,2,6,6-tetramethyl-piperidin-4-ol-based therapeutics for the treatment of oxidative stress-related diseases, such as Alzheimer's disease and Parkinson's disease. Another potential area of research is the development of 1-Cyclohexyloxy-2,2,6,6-tetramethyl-piperidin-4-ol-based imaging agents for the detection of free radicals in vivo. Additionally, further studies are needed to elucidate the pharmacokinetic properties of 1-Cyclohexyloxy-2,2,6,6-tetramethyl-piperidin-4-ol and its potential interactions with other drugs.

Scientific Research Applications

1-Cyclohexyloxy-2,2,6,6-tetramethyl-piperidin-4-ol has been extensively studied for its potential applications in various fields of science, including chemistry, biology, and medicine. In chemistry, 1-Cyclohexyloxy-2,2,6,6-tetramethyl-piperidin-4-ol has been used as a radical scavenger and a stabilizer for free radical polymerization reactions. In biology and medicine, 1-Cyclohexyloxy-2,2,6,6-tetramethyl-piperidin-4-ol has been investigated for its potential antioxidant, anti-inflammatory, and neuroprotective effects. 1-Cyclohexyloxy-2,2,6,6-tetramethyl-piperidin-4-ol has also been studied for its potential applications in drug delivery and imaging.

properties

IUPAC Name

1-cyclohexyloxy-2,2,6,6-tetramethylpiperidin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29NO2/c1-14(2)10-12(17)11-15(3,4)16(14)18-13-8-6-5-7-9-13/h12-13,17H,5-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFWDPVGCPPKLKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1OC2CCCCC2)(C)C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40462365
Record name 1-cyclohexyloxy-2,2,6,6-tetramethyl-piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40462365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclohexyloxy-2,2,6,6-tetramethyl-piperidin-4-ol

CAS RN

87018-00-6
Record name 1-cyclohexyloxy-2,2,6,6-tetramethyl-piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40462365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

24 g (428 mmol) of potassium hydroxide are dissolved in 600 ml of methanol in a conical flask. 85 g (286 mmol) of 1-cyclohexyloxy-2,2,6,6-tetramethyl-4-acetoxypiperidine are poured into the warm solution with stirring. The mixture is subsequently poured onto ice and extracted with diethyl ether. After the diethyl ether solution has been dried over sodium sulfate, the ether is evaporated and the viscous residue is dissolved in 300 ml of warm acetonitrile. The solution is filtered and allowed to crystallize; yield: 50 g (68%). The colourless substance has a melting point of 78.5° C.; purity according to GC analysis: 96%.
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Name
1-cyclohexyloxy-2,2,6,6-tetramethyl-4-acetoxypiperidine
Quantity
85 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 0.108 g (1.29 mmol) of sodium bicarbonate and 0.265 g (0.803 mmol) of sodium tungstate dihydrate in 2 ml of water is added to a mixture of 10.00 g (63.6 mmol) of 2,2,6,6-tetramethylpiperidin-4-ol and 9 ml of acetonitrile. A solution of 12.11 g (178 mmol) of 50% aqueous hydrogen peroxide is added to the reaction mixture dropwise over 3.75 hours as the reaction temperature is maintained at 35-38° C. The reaction mixture is heated at 35-38° C. for an additional 2 hours. The reaction mixture is diluted with acetonitrile and cyclohexane, and then saturated sodium chloride solution and solid sodium chloride are added. The aqueous layer is extracted twice with a mixture of cyclohexane and acetonitrile. The aqueous layer is discarded. To the combined organic layers are added cyclohexane and acetonitrile to bring the total amount of solvent to 65 ml and 95 ml, respectively. The reaction mixture is heated to near reflux, and a solution of 0.528 g (1.95 mmol) of ferric chloride hexahydrate and 0.628 g (6.53 mmol) of methanesulfonic acid in 5 ml of water is added over several minutes. A solution of 17.22 g (253 mmol) of 50% aqueous hydrogen peroxide is added to the reaction mixture dropwise over 4.75 hours as the reaction temperature is maintained at reflux (60° C.). A solution of 0.170 g of ferric chloride hexahydrate and 0.206 g of methanesulfonic acid in 2 ml of water is added to the reaction mixture 2.5 hours after the peroxide addition is begun. A solution of 0.178 g of ferric chloride hexahydrate and 0.205 g of methanesulfonic acid in 2 ml of water is added to the reaction mixture 4 hours after the peroxide addition is begun. The reaction mixture is heated at reflux for 30 minutes after the peroxide is added. Work up according to the procedure of Example 54 gives 11.07 g (68% yield) of the title compound. GC assay is 92%.
[Compound]
Name
ferric chloride hexahydrate
Quantity
0.178 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0.205 g
Type
catalyst
Reaction Step One
[Compound]
Name
peroxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
peroxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
10 g
Type
reactant
Reaction Step Five
Quantity
9 mL
Type
solvent
Reaction Step Five
Quantity
12.11 g
Type
reactant
Reaction Step Six
Name
Quantity
2 mL
Type
solvent
Reaction Step Seven
Quantity
0.265 g
Type
catalyst
Reaction Step Seven
Quantity
0.108 g
Type
catalyst
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
ferric chloride hexahydrate
Quantity
0.528 g
Type
reactant
Reaction Step Nine
Quantity
0.628 g
Type
reactant
Reaction Step Nine
Name
Quantity
5 mL
Type
solvent
Reaction Step Nine
Quantity
17.22 g
Type
reactant
Reaction Step Ten
[Compound]
Name
ferric chloride hexahydrate
Quantity
0.17 g
Type
reactant
Reaction Step Eleven
Name
Quantity
2 mL
Type
solvent
Reaction Step Eleven
Quantity
0.206 g
Type
catalyst
Reaction Step Eleven
[Compound]
Name
peroxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Yield
68%

Synthesis routes and methods III

Procedure details

A mixture of 5.21 g (33.1 mmol) of 2,2,6,6-tetramethylpiperidin-4-ol, 0.015 g (0.142 mmol) of anhydrous sodium carbonate, 15 ml of water, and 15 ml of acetonitrile is heated to 56° C. A solution of 6.5 g (96 mmol) of 50% aqueous hydrogen peroxide is added to the reaction mixture over 1.5 hours while the temperature is brought to and maintained at 80° C. After the peroxide is added, the reaction mixture is heated at 80° C. for 3 hours, then cooled slowly to 50° C. over 1.75 hours. The mixture is kept at ambient temperature overnight. A solution of 0.184 g (0.662 mmol) of ferrous sulfate heptahydrate and 0.664 g (3.6 mmol) of 48% tetrafluoroboric acid in 2 ml of water is added to the reaction mixture, followed by 30 ml of cyclohexane and 24 ml of acetonitrile. The reaction mixture is heated to 50° C. A solution of 8.7 g (128 mmol) of 50% aqueous peroxide is added to the reaction mixture dropwise over 4.5 hours while the temperature is brought to and maintained at 62° C. After the peroxide is added, the reaction mixture is stirred at reflux for 1 hour. Upon cooling, residual peroxide is decomposed by the addition of aqueous sodium sulfite solution. Work-up with ethyl acetate and purification by flash chromatography afford 2.03 g (24% overall yield) of a white solid. GC analysis shows that the reaction product has a retention time identical to that of an authentic sample of the title compound.
Quantity
24 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
5.21 g
Type
reactant
Reaction Step Three
Quantity
0.015 g
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Three
Quantity
6.5 g
Type
reactant
Reaction Step Four
[Compound]
Name
peroxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
ferrous sulfate heptahydrate
Quantity
0.184 g
Type
reactant
Reaction Step Six
Quantity
0.664 g
Type
reactant
Reaction Step Six
Name
Quantity
2 mL
Type
solvent
Reaction Step Six
[Compound]
Name
peroxide
Quantity
8.7 g
Type
reactant
Reaction Step Seven
[Compound]
Name
peroxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
peroxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

Synthesis routes and methods IV

Procedure details

A solution of 0.404 g (1.1 mmol) of iron(II) ethylenediammonium sulfate tetrahydrate and 0.237 g (2.5 mmol) of methanesulfonic acid in 2 ml of water is added to a mixture of 5.00 g (29.0 mmol) of 1-oxyl-2,2,6,6-tetramethylpiperidin-4-ol, 38 ml of acetonitrile, and 24 ml of cyclohexane. The reaction mixture is heated to 50° C. A solution of 8.0 g (118 mmol) of 50% aqueous hydrogen peroxide is added to the reaction mixture dropwise over 4 hours while the temperature is brought to and maintained at reflux. After the peroxide is added, the reaction mixture is allowed to cool slowly to room temperature. The reaction mixture is stirred overnight at ambient temperature. The lower layer is discarded, and the organic layer is concentrated and purified by flash chromatography to afford 3.9 g (53% yield) of the title compound, a yellow solid. GC assay is greater than 99%.
Quantity
8 g
Type
reactant
Reaction Step One
[Compound]
Name
peroxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.237 g
Type
reactant
Reaction Step Three
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
38 mL
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Three
Quantity
0.404 g
Type
catalyst
Reaction Step Three
Quantity
24 mL
Type
solvent
Reaction Step Three
Yield
53%

Synthesis routes and methods V

Procedure details

A solution of 80.2 g (1.18 mol) of 50% aqueous hydrogen peroxide is added at 70° C. over 12 hours to a mixture of 17.2 g (100 mmol) of 1-oxyl-2,2,6,6-tetramethylpiperidin-4-ol, 0.556 g (2.00 mmol) of iron(II) sulfate heptahydrate, 0.679 g (2.0 mmol) of tetrabutylammonium hydrogen sulfate, 0.15 ml (2.0 mmol) of methanesulfonic acid, 44 ml of cyclohexane, and 200 ml of methanol. Five hours after the peroxide addition is started, a solution of 0.556 g (2.0 mmol) of iron(II) sulfate heptahydrate and 0.15 ml (2.0 mmol) of methanesulfonic acid in 4 ml of water is added to the reaction mixture. Shortly after the peroxide addition is completed, the reaction mixture tests negative for hydrogen peroxide. Methanol is distilled from the reaction mixture at reduced pressure, and water and saturated sodium bicarbonate solution are added to the reaction mixture. A total of 60 ml of 12% by weight sodium borohydride in 14 N sodium hydroxide solution is added to the reaction mixture to convert any 4-oxo derivative of the title compound to the desired product. The reaction mixture is extracted with dichloromethane, and the organic layer is neutralized by the addition of hydrochloric acid followed by sodium bicarbonate. After drying, the organic layer is concentrated, and the crude product is purified by flash chromatography on silica gel to afford 15.0 g (59% yield) of the title compound, an off white solid having a melting point of 72-75° C. Structure is confirmed by mass spectrometry and NMR analysis.
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0.556 g
Type
catalyst
Reaction Step One
Quantity
0.15 mL
Type
catalyst
Reaction Step One
Quantity
80.2 g
Type
reactant
Reaction Step Two
Quantity
17.2 g
Type
reactant
Reaction Step Two
Quantity
44 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
0.679 g
Type
catalyst
Reaction Step Two
Quantity
0.556 g
Type
catalyst
Reaction Step Two
Quantity
0.15 mL
Type
catalyst
Reaction Step Two
[Compound]
Name
peroxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
peroxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Yield
59%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Cyclohexyloxy-2,2,6,6-tetramethyl-piperidin-4-ol
Reactant of Route 2
Reactant of Route 2
1-Cyclohexyloxy-2,2,6,6-tetramethyl-piperidin-4-ol
Reactant of Route 3
1-Cyclohexyloxy-2,2,6,6-tetramethyl-piperidin-4-ol
Reactant of Route 4
1-Cyclohexyloxy-2,2,6,6-tetramethyl-piperidin-4-ol
Reactant of Route 5
1-Cyclohexyloxy-2,2,6,6-tetramethyl-piperidin-4-ol
Reactant of Route 6
1-Cyclohexyloxy-2,2,6,6-tetramethyl-piperidin-4-ol

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